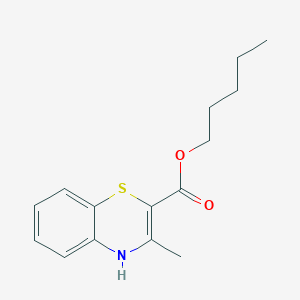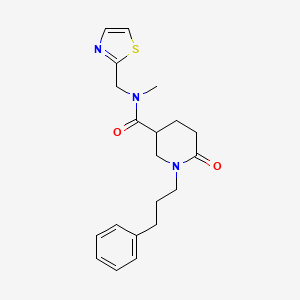![molecular formula C16H24N2O3 B5151936 ethyl 4-[(4-methoxybenzyl)amino]-1-piperidinecarboxylate](/img/structure/B5151936.png)
ethyl 4-[(4-methoxybenzyl)amino]-1-piperidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-[(4-methoxybenzyl)amino]-1-piperidinecarboxylate, also known as EMBP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EMBP is a piperidine derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Wirkmechanismus
The mechanism of action of ethyl 4-[(4-methoxybenzyl)amino]-1-piperidinecarboxylate is not fully understood, but it has been suggested that it may act through multiple pathways. This compound has been shown to inhibit the activation of nuclear factor-kappa B, a transcription factor that plays a key role in inflammation and cancer. This compound has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory prostaglandins. In addition, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of inflammatory cytokine production, the reduction of pain, and the inhibition of cancer cell growth. In animal studies, this compound has been shown to reduce the levels of inflammatory cytokines in the blood and to decrease the severity of pain. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as an antitumor agent.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 4-[(4-methoxybenzyl)amino]-1-piperidinecarboxylate has several advantages for lab experiments, including its relatively simple synthesis and its potential therapeutic applications. However, there are also some limitations to using this compound in lab experiments. For example, the mechanism of action of this compound is not fully understood, which may make it difficult to interpret the results of experiments. In addition, the potential side effects of this compound are not well characterized, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on ethyl 4-[(4-methoxybenzyl)amino]-1-piperidinecarboxylate. One area of research could focus on further elucidating the mechanism of action of this compound, which could provide insight into its potential therapeutic applications. Another area of research could focus on optimizing the synthesis of this compound to improve its yield and purity. In addition, future studies could investigate the potential side effects of this compound and its long-term safety profile. Finally, future research could explore the potential of this compound as a therapeutic agent for other diseases and conditions, such as autoimmune disorders or neurodegenerative diseases.
Synthesemethoden
Ethyl 4-[(4-methoxybenzyl)amino]-1-piperidinecarboxylate can be synthesized using various methods, including the reaction of 4-methoxybenzylamine with ethyl 4-piperidinecarboxylate in the presence of a catalyst, such as triethylamine. Another method involves the reaction of 1-(4-methoxybenzyl)piperidine with ethyl chloroformate in the presence of a base, such as triethylamine. The yield and purity of this compound can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-[(4-methoxybenzyl)amino]-1-piperidinecarboxylate has been studied for its potential therapeutic applications, including its anti-inflammatory, analgesic, and antitumor effects. In vitro studies have shown that this compound can inhibit the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in lipopolysaccharide-stimulated macrophages. This compound has also been shown to have analgesic effects in animal models of pain. In addition, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as an antitumor agent.
Eigenschaften
IUPAC Name |
ethyl 4-[(4-methoxyphenyl)methylamino]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-3-21-16(19)18-10-8-14(9-11-18)17-12-13-4-6-15(20-2)7-5-13/h4-7,14,17H,3,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLJZRYHXPKRQMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-{N-[(5-bromo-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-3-fluorobenzamide](/img/structure/B5151855.png)
![2-{[2-(4-chlorophenyl)-1,3-thiazolidin-3-yl]carbonyl}benzoic acid](/img/structure/B5151867.png)
![4-methyl-6-(1-pyrrolidinyl)-2-[4-(2-thienylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5151874.png)



![1-[4-(4-morpholinylsulfonyl)-2-nitrophenyl]azepane](/img/structure/B5151913.png)
![2-{[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]methyl}benzonitrile](/img/structure/B5151920.png)
![2,4-dichloro-N-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5151922.png)
![propyl 4-{[4-(benzyloxy)benzoyl]amino}benzoate](/img/structure/B5151925.png)
![ethyl N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B5151943.png)
![methyl 4-({[(4,6-dioxo-5-phenyl-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B5151951.png)

![4-[2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide hydrobromide](/img/structure/B5151967.png)